Anticoagulant Inhibition in Coagulation Assays
Peptide (390-404) specifically inhibited APC anticoagulant activity with half-maximal inhibition (IC50) at 5 μM in activated partial thromboplastin time (APTT) assays and Xa-1-stage coagulation assays. This inhibitory activity was consistently observed across normal plasma, protein S-depleted plasma, and Factor VIII-deficient plasma, demonstrating assay robustness independent of plasma composition [1]. In contrast, 25 other synthetic peptides representing 90% of the human protein C heavy chain primary structure, when tested under identical conditions, failed to exhibit this specific inhibition of APC anticoagulant function [1].
| Evidence Dimension | Inhibition of APC anticoagulant activity (APTT and Xa-1-stage coagulation assays) |
|---|---|
| Target Compound Data | IC50 = 5 μM |
| Comparator Or Baseline | 25 other synthetic peptides covering 90% of human protein C heavy chain (specific sequences not shown to be active) |
| Quantified Difference | Only peptide (390-404) showed specific inhibition; other peptides showed no comparable activity |
| Conditions | Normal plasma, protein S-depleted plasma, and Factor VIII-deficient plasma; APTT and Xa-1-stage coagulation assays |
Why This Matters
This head-to-head screening data provides definitive evidence that the 390-404 epitope is uniquely responsible for APC's anticoagulant protein-protein interaction, eliminating procurement uncertainty when selecting this specific peptide for mechanism-of-action studies.
- [1] Mesters, R. M., Houghten, R. A., & Griffin, J. H. (1991). Identification of a sequence of human activated protein C (residues 390-404) essential for its anticoagulant activity. Journal of Biological Chemistry, 266(36), 24514-24519. View Source
